molecular formula C11H11NS B432685 1-(2-Methylindolizin-3-yl)ethanethione CAS No. 353283-83-7

1-(2-Methylindolizin-3-yl)ethanethione

Cat. No.: B432685
CAS No.: 353283-83-7
M. Wt: 189.28g/mol
InChI Key: ZRPWCXIDSIACNW-UHFFFAOYSA-N
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Description

1-(2-Methylindolizin-3-yl)ethanethione (CAS: 353283-83-7) is a sulfur-containing heterocyclic compound with the molecular formula C₁₁H₁₁NS and a molecular weight of 189.28 g/mol . Its structure consists of an indolizine core—a bicyclic system fusing pyrrole and pyridine rings—with a methyl group at position 2 and an ethanethione (-C(=S)-CH₃) moiety at position 2.

Properties

CAS No.

353283-83-7

Molecular Formula

C11H11NS

Molecular Weight

189.28g/mol

IUPAC Name

1-(2-methylindolizin-3-yl)ethanethione

InChI

InChI=1S/C11H11NS/c1-8-7-10-5-3-4-6-12(10)11(8)9(2)13/h3-7H,1-2H3

InChI Key

ZRPWCXIDSIACNW-UHFFFAOYSA-N

SMILES

CC1=C(N2C=CC=CC2=C1)C(=S)C

Canonical SMILES

CC1=C(N2C=CC=CC2=C1)C(=S)C

Origin of Product

United States

Comparison with Similar Compounds

2-(Benzofuran-2-yl)-1-(4-methylpiperazin-1-yl)ethanethione (Compound 3)

  • Structure : Benzofuran ring replaces indolizine; ethanethione linked to 4-methylpiperazine.
  • Synthesis: Reacts 1-(benzofuran-2-yl)ethanone with 1-ethylpiperazine and sulfur in glycerol/K₂CO₃ (70% yield, m.p. 125–127°C) .
  • Key Difference : Benzofuran’s oxygen atom enhances polarity compared to indolizine’s nitrogen, affecting solubility and binding affinity.

1-(5-Chloropyridin-3-yl)ethanethione (CAS 1380571-80-1)

  • Structure : Chloropyridine replaces indolizine; ethanethione at position 3.
  • Key Difference : The electron-withdrawing chlorine atom increases electrophilicity, altering reactivity in nucleophilic substitutions .

Substituent Variations on Ethanethione

1-(Piperidin-1-yl)ethanethione (CAS 5309-92-2)

  • Synthesis : High-yield (90%) route via sulfurization of ketone precursors .
  • Comparison : The absence of an aromatic ring reduces π-π stacking interactions, limiting applications in drug design compared to indolizine derivatives .

2-Hydroxy-1-(4-methylpiperazin-1-yl)-2,2-diphenylethanethione (CAS 59408-59-2)

  • Structure : Diphenyl and hydroxy groups adjacent to ethanethione.

Physicochemical and Computational Properties

Property This compound 1-(2-Hydroxy-1-cyclopenten-1-yl)ethanethione 1-(Piperidin-1-yl)ethanethione
Molecular Weight (g/mol) 189.28 142.22 143.25
PSA (Ų) ~45 (estimated) 20.23 ~30 (estimated)
LogP ~2.5 (predicted) ~1.2 (predicted) ~1.8 (predicted)
Boiling Point (°C) N/A 245.4 (predicted) N/A
  • Polar Surface Area (PSA) : Indolizine derivatives exhibit higher PSA due to nitrogen atoms, enhancing water solubility compared to cyclopentenyl analogues .
  • LogP : The methylindolizine group increases lipophilicity, favoring membrane permeability in drug delivery .

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